molecular formula C22H17Cl2N3O4 B11277061 2,4-Dichloro-N-[4-methyl-3-[(2-methyl-7-oxo-7H-isoxazolo[2,3-a]pyrimidin-5-yl)methoxy]phenyl]benzamide

2,4-Dichloro-N-[4-methyl-3-[(2-methyl-7-oxo-7H-isoxazolo[2,3-a]pyrimidin-5-yl)methoxy]phenyl]benzamide

Cat. No.: B11277061
M. Wt: 458.3 g/mol
InChI Key: NOMWPPGAOALVKS-UHFFFAOYSA-N
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Description

2,4-Dichloro-N-[4-methyl-3-[(2-methyl-7-oxo-7H-isoxazolo[2,3-a]pyrimidin-5-yl)methoxy]phenyl]benzamide is a complex organic compound with a unique structure that includes dichlorobenzamide and isoxazolo-pyrimidinyl groups

Preparation Methods

The synthesis of 2,4-Dichloro-N-[4-methyl-3-[(2-methyl-7-oxo-7H-isoxazolo[2,3-a]pyrimidin-5-yl)methoxy]phenyl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the isoxazolo-pyrimidinyl intermediate, followed by its coupling with a dichlorobenzamide derivative. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

2,4-Dichloro-N-[4-methyl-3-[(2-methyl-7-oxo-7H-isoxazolo[2,3-a]pyrimidin-5-yl)methoxy]phenyl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2,4-Dichloro-N-[4-methyl-3-[(2-methyl-7-oxo-7H-isoxazolo[2,3-a]pyrimidin-5-yl)methoxy]phenyl]benzamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and leading to the desired biological effect. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar compounds to 2,4-Dichloro-N-[4-methyl-3-[(2-methyl-7-oxo-7H-isoxazolo[2,3-a]pyrimidin-5-yl)methoxy]phenyl]benzamide include other benzamide derivatives and isoxazolo-pyrimidinyl compounds. Compared to these, the unique combination of functional groups in this compound provides distinct chemical properties and biological activities. Examples of similar compounds include:

This detailed overview highlights the significance of this compound in various scientific and industrial applications

Properties

Molecular Formula

C22H17Cl2N3O4

Molecular Weight

458.3 g/mol

IUPAC Name

2,4-dichloro-N-[4-methyl-3-[(2-methyl-7-oxo-[1,2]oxazolo[2,3-a]pyrimidin-5-yl)methoxy]phenyl]benzamide

InChI

InChI=1S/C22H17Cl2N3O4/c1-12-3-5-15(26-22(29)17-6-4-14(23)8-18(17)24)9-19(12)30-11-16-10-21(28)27-20(25-16)7-13(2)31-27/h3-10H,11H2,1-2H3,(H,26,29)

InChI Key

NOMWPPGAOALVKS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl)OCC3=CC(=O)N4C(=N3)C=C(O4)C

Origin of Product

United States

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